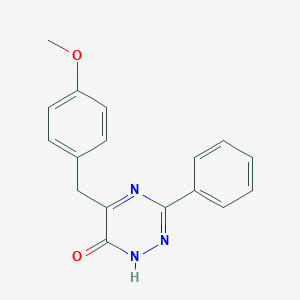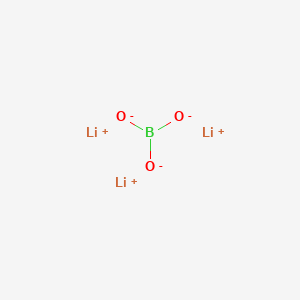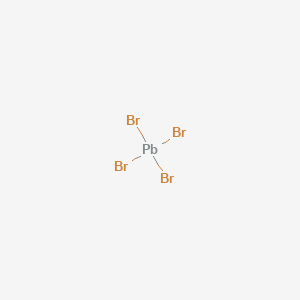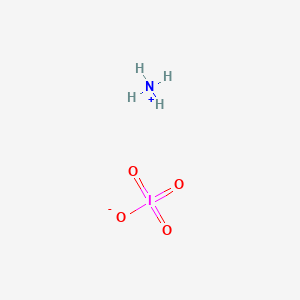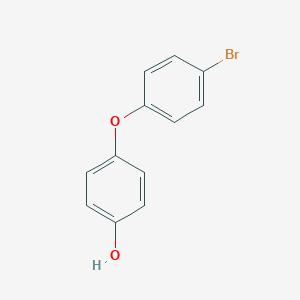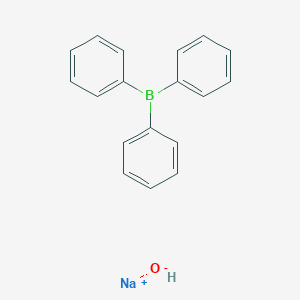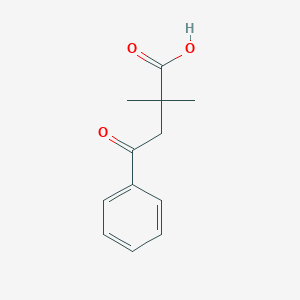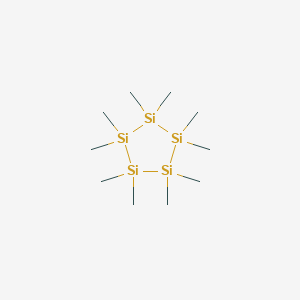
Cyclopentasilane,decamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentasilane, decamethyl- is a chemical compound that belongs to the family of organosilicon compounds. It is a colorless liquid that is highly reactive and is used in various scientific research applications.
Applications De Recherche Scientifique
Cyclopentasilane, decamethyl-, is used in various scientific research applications. It is used as a precursor for the synthesis of various organosilicon compounds. It is also used as a reducing agent in organic synthesis. The compound is used in the production of silicon carbide, which is used in the production of high-performance ceramics.
Mécanisme D'action
The mechanism of action of cyclopentasilane, decamethyl-, is not well understood. However, it is known that the compound is highly reactive and can react with various organic compounds. The compound is used as a reducing agent, and it can donate electrons to other compounds, leading to the formation of new compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of cyclopentasilane, decamethyl-. However, it is known that the compound is highly reactive and can cause irritation to the skin, eyes, and respiratory tract. It is also known that the compound can react with various organic compounds, leading to the formation of new compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using cyclopentasilane, decamethyl-, in lab experiments are that it is a highly reactive compound and can be used as a reducing agent. The compound is also easy to synthesize, and the yield is high. However, the limitations of using the compound are that it is highly reactive and can cause irritation to the skin, eyes, and respiratory tract. The compound also requires special handling and storage conditions.
Orientations Futures
There are several future directions for the use of cyclopentasilane, decamethyl-. The compound can be used as a precursor for the synthesis of various organosilicon compounds. It can also be used as a reducing agent in organic synthesis. The compound can also be used in the production of high-performance ceramics. Further research is needed to understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion
Cyclopentasilane, decamethyl-, is a highly reactive compound that is used in various scientific research applications. The compound is synthesized by the reaction of magnesium with methyltrichlorosilane, followed by the reaction of the resulting compound with cyclopentadiene. The compound is used as a precursor for the synthesis of various organosilicon compounds and as a reducing agent in organic synthesis. The compound has several advantages and limitations for lab experiments, and further research is needed to understand its potential applications in various fields.
Méthodes De Synthèse
Cyclopentasilane, decamethyl-, is synthesized by the reaction of magnesium with methyltrichlorosilane, followed by the reaction of the resulting compound with cyclopentadiene. The reaction is carried out under an inert atmosphere and at a low temperature. The yield of the compound is high, and the purity is also good.
Propriétés
Numéro CAS |
13452-92-1 |
|---|---|
Nom du produit |
Cyclopentasilane,decamethyl- |
Formule moléculaire |
C10H30Si5 |
Poids moléculaire |
290.77 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4,5,5-decamethylpentasilolane |
InChI |
InChI=1S/C10H30Si5/c1-11(2)12(3,4)14(7,8)15(9,10)13(11,5)6/h1-10H3 |
Clé InChI |
VGLVSMNWXDHPHX-UHFFFAOYSA-N |
SMILES |
C[Si]1([Si]([Si]([Si]([Si]1(C)C)(C)C)(C)C)(C)C)C |
SMILES canonique |
C[Si]1([Si]([Si]([Si]([Si]1(C)C)(C)C)(C)C)(C)C)C |
Autres numéros CAS |
13452-92-1 |
Synonymes |
Cyclopentasilane,decamethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



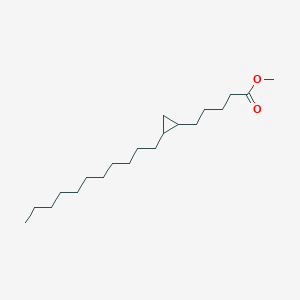

![2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol](/img/structure/B84303.png)
